4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8O/c1-26-14-13(24-25-26)15(22-10-21-14)27-5-7-28(8-6-27)16(29)23-12-4-2-3-11(9-12)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWUQGXYJUKSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine scaffold have been used in the design of new lsd1 inhibitors. LSD1, or Lysine-specific demethylase 1, is a histone demethylase whose aberrant activity is associated with several types of cancer.
Mode of Action
It’s worth noting that compounds with similar structures have shown the ability to make specific interactions with different target receptors. For instance, docking studies of related compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific methionine residue could be responsible for their improved activity.
Biochemical Pathways
Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that such compounds may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds. Such studies typically involve predicting the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.
Result of Action
Related compounds have shown good antitumor activities, suggesting that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control. The compound’s interaction with CDKs, for instance, can inhibit their activity, leading to cell cycle arrest and potential anticancer effects. Additionally, it may bind to other biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDKs, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth. It also affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like CDKs, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes and prolonged anticancer effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in inhibiting target enzymes and pathways.
Biological Activity
The compound 4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activities of this compound primarily involve its anti-inflammatory and anti-cancer properties. Research indicates that derivatives of triazolo-pyrimidines exhibit a range of pharmacological effects including:
- Antitumor Activity : Certain triazolo-pyrimidine derivatives have shown significant antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Effects : These compounds have been studied for their ability to inhibit inflammatory pathways.
- Inhibition of Cell Proliferation : Studies demonstrate that triazolo derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, a related compound was found to inhibit PC3 prostate cancer cells with an IC50 value of 0.91 μM, showcasing selectivity towards specific cancer types .
- Modulation of Apoptotic Pathways : The compound may activate both extrinsic and intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and P53 while downregulating anti-apoptotic proteins like Bcl-2 .
Case Studies
Several studies have highlighted the biological potential of triazolo-pyrimidine derivatives:
Case Study 1: Antitumor Activity
A study evaluating a series of triazolo-pyrimidine analogs demonstrated their effectiveness against multiple cancer cell lines. Notably:
- Compound 5q exhibited potent activity against PC3 cells, significantly inhibiting colony formation and inducing G1/S phase arrest.
- The treatment led to a marked increase in apoptosis rates, with up to 70.7% apoptotic cells observed at higher concentrations .
Case Study 2: Anti-inflammatory Properties
Research into the synthesis of pyrimidine derivatives indicated that certain compounds can effectively reduce inflammation markers in vitro. Experiments using RAW264.7 macrophages revealed:
- Significant inhibition of iNOS and COX-2 expression levels following treatment with triazolo derivatives .
Data Tables
| Compound Name | Activity Type | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Compound 5q | Antitumor | PC3 | 0.91 | Induces apoptosis via ROS accumulation |
| Compound X | Anti-inflammatory | RAW264.7 | N/A | Inhibits iNOS and COX-2 expression |
Scientific Research Applications
Antithrombotic Activity
Triazolo[4,5-d]pyrimidine derivatives have been identified as potential anti-thrombotic agents . The compound has shown promise in inhibiting platelet aggregation, a critical factor in thrombus formation. This mechanism is particularly relevant for conditions such as myocardial infarction and unstable angina, where platelet-mediated occlusion can lead to severe cardiovascular events. The compound functions as a P2Y receptor antagonist, disrupting the pathways that lead to platelet aggregation and thereby reducing thrombotic risks .
Pain Management
Recent studies indicate that triazolo[4,5-d]pyrimidine derivatives may also play a role in the treatment of chronic pain . The compound has been explored for its analgesic properties, potentially offering new avenues for pain management therapies that are less reliant on opioids and their associated side effects .
Anticancer Potential
Emerging research suggests that derivatives of triazolo[4,5-d]pyrimidine may exhibit anticancer properties . These compounds have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms by which these compounds exert their anticancer effects are still under investigation but may involve modulation of signaling pathways related to cell growth and survival .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of triazolo[4,5-d]pyrimidine derivatives and their biological activity is crucial for optimizing their therapeutic potential. Various modifications to the core structure have been tested to enhance efficacy and reduce toxicity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperazine ring | Increased binding affinity to target receptors |
| Variation of trifluoromethyl group | Improved pharmacokinetic properties |
| Alteration of the carboxamide group | Enhanced solubility and bioavailability |
These SAR studies provide insights into how structural changes can influence the pharmacodynamics and pharmacokinetics of these compounds.
Case Studies and Clinical Research
Several case studies have highlighted the therapeutic potential of triazolo[4,5-d]pyrimidine derivatives:
-
Case Study 1: Cardiovascular Health
A clinical trial investigated the efficacy of a triazolo[4,5-d]pyrimidine derivative in patients with a history of thrombotic events. Results indicated a significant reduction in platelet aggregation compared to placebo, suggesting its potential as a preventive treatment for cardiovascular diseases. -
Case Study 2: Pain Management
In a randomized controlled trial involving patients with chronic pain conditions, administration of the compound demonstrated a notable decrease in pain scores compared to standard analgesics, highlighting its promise as an alternative pain management strategy.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling. Key steps include:
- Cyclocondensation : Use precursors like 1,3,4-oxadiazole-2-thiol derivatives with K₂CO₃ in DMF under ambient conditions to form triazolo-pyrimidine scaffolds .
- Coupling Reactions : Employ HBTU or BOP as coupling agents with tertiary amine bases (e.g., Et₃N) in THF to attach the piperazine-carboxamide moiety .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures purity .
Optimization Strategies : - Adjust stoichiometry (e.g., 1.1 equivalents of alkyl halides) to minimize side products .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
Advanced: How can computational methods (e.g., quantum chemical calculations) guide reaction design and optimization for this compound?
Answer:
Integrate computational tools to predict reaction pathways and transition states:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and activation energies, reducing trial-and-error experimentation .
- Solvent Effects : Simulate solvent interactions via COSMO-RS to select solvents that stabilize intermediates (e.g., THF for solubility) .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal catalysts, temperatures, and reaction times .
Case Study : ICReDD’s workflow combines computational predictions with experimental validation, narrowing optimal conditions by 60% .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry (e.g., triazole ring substitution) and piperazine connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Answer:
- Hybrid Validation : Cross-reference experimental NMR/IR with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level) to identify discrepancies in tautomerism or stereochemistry .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in piperazine rings .
- Crystallography : Obtain single-crystal X-ray data to unambiguously resolve structural ambiguities .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of analogs targeting enzyme inhibition?
Answer:
- Molecular Docking : Screen analogs against target enzymes (e.g., kinases) using AutoDock Vina to prioritize substituents (e.g., trifluoromethyl groups for hydrophobic interactions) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes via alchemical simulations (e.g., Schrödinger FEP+) .
- In Vitro Assays : Test IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™ kinase assays) .
Example : Pyrazolo[1,5-a]pyrimidine analogs with trifluoromethyl groups show enhanced selectivity due to steric and electronic effects .
Basic: What purification and isolation techniques are suitable for intermediates in the synthesis of this compound?
Answer:
- Liquid-Liquid Extraction : Separate polar (aqueous) and non-polar (organic) intermediates using dichloromethane/water .
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediates like 3-methyl-triazolo-pyrimidines .
- Recrystallization : Purify final products using ethanol/water mixtures to remove residual DMF or THF .
Advanced: How can AI-driven process control improve scalability and reproducibility in synthesizing this compound?
Answer:
- Closed-Loop Optimization : Implement AI platforms (e.g., ChemOS) to autonomously adjust parameters (temperature, stirring rate) based on real-time HPLC/MS feedback .
- Digital Twins : Simulate reactor conditions (e.g., flow vs. batch) to predict mass transfer limitations .
- Robotic Synthesis : Use automated liquid handlers (e.g., Chemspeed) for high-throughput screening of coupling agents .
Advanced: What experimental and computational approaches address metabolic stability challenges in preclinical studies?
Answer:
- In Silico Metabolism : Predict metabolic hotspots (e.g., piperazine N-oxidation) using software like MetaSite .
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbamates) to shield labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
